molecular formula C13H18N2O B14140572 (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine CAS No. 10591-91-0

(1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine

Cat. No.: B14140572
CAS No.: 10591-91-0
M. Wt: 218.29 g/mol
InChI Key: ONQHVDKNKWGSIH-BUHFOSPRSA-N
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Description

(1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine is an imine derivative characterized by a phenyl group at position 1, a piperidinyl substituent at position 2, and an N-hydroxy functional group. The (1Z) configuration indicates the stereochemistry of the imine double bond.

Properties

CAS No.

10591-91-0

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(NZ)-N-(1-phenyl-2-piperidin-1-ylethylidene)hydroxylamine

InChI

InChI=1S/C13H18N2O/c16-14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,16H,2,5-6,9-11H2/b14-13+

InChI Key

ONQHVDKNKWGSIH-BUHFOSPRSA-N

Isomeric SMILES

C1CCN(CC1)C/C(=N\O)/C2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)CC(=NO)C2=CC=CC=C2

solubility

>32.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

(1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H18N2O
  • Molecular Weight : 218.30 g/mol
  • CAS Number : Not explicitly listed in the search results, but can be derived from its constituents.

Synthesis

The synthesis of (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine typically involves the reaction of phenylacetaldehyde with piperidine derivatives under controlled conditions. The hydroxylamine derivative is formed through the introduction of hydroxylamine into the reaction mixture.

Research indicates that this compound exhibits a variety of biological activities, primarily through modulation of neurotransmitter systems. It has been studied for its potential as:

  • Neuroprotective Agent : It may protect neuronal cells from oxidative stress and apoptosis.
  • Antidepressant Activity : Some studies suggest it might enhance mood by influencing serotonin pathways.

Pharmacological Studies

Several pharmacological studies have evaluated the efficacy and safety profile of (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine:

StudyFindings
Synthesis and Evaluation The compound demonstrated selective inhibition of certain calcium channels, suggesting potential in treating conditions like epilepsy.
Neuropharmacological Assessment Exhibited antidepressant-like effects in animal models, correlating with increased levels of serotonin and norepinephrine.

Case Study 1: Neuroprotective Effects

A study conducted on rat models showed that (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine significantly reduced neuronal death induced by oxidative stress. The administration resulted in improved behavioral outcomes in tests measuring anxiety and depression-like behaviors.

Case Study 2: Antidepressant Activity

In another study focusing on its antidepressant properties, researchers found that the compound enhanced synaptic plasticity in hippocampal neurons, which is crucial for learning and memory. This was measured through electrophysiological techniques demonstrating increased long-term potentiation (LTP).

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities between the target compound and its analogs:

Compound Name / ID Key Structural Features Molecular Formula Functional Groups/Substituents
Target: (1Z)-N-hydroxy-1-phenyl-2-(piperidin-1-yl)ethanimine Phenyl, piperidinyl, N-hydroxy C13H17N2O (inferred) Hydroxyimine, aromatic, cyclic amine
(16d, 17a, 17b) Chloro/iodo/bromo-phenyl, tosyl, benzothiazole, benzofuran Varies (e.g., C23H19ClN4O3S for 16d) Halogens, sulfonyl, heterocycles
: (1Z)-N-[(2-Fluorobenzyl)oxy]-1-[(1R,2S)-2-(4-isopropylphenyl)cyclopropyl]ethanimine Fluorobenzyloxy, cyclopropyl, isopropylphenyl C21H24FNO Fluorine, cyclopropane, branched alkyl
: (1Z)-2-[2-(Phenylsulfanyl)phenyl]-1-(1-piperidinyl)ethanimine hydrochloride Phenylsulfanyl, hydrochloride salt C19H23ClN2S Sulfur-containing, hydrochloride salt
: Oxiconazole Nitrate Dichlorophenyl, imidazole, nitrate salt C18H15Cl4N3O3 Dichloro, imidazole, nitrate

Key Observations :

  • Halogenation: compounds (16d, 17a, 17b) incorporate halogens (Cl, I, Br), which may enhance lipophilicity and stability but reduce solubility.
  • Cyclic Systems : includes a cyclopropyl group, which introduces ring strain and may affect conformational flexibility compared to the target’s planar phenyl group .
  • Salt Forms : and feature hydrochloride and nitrate salts, respectively, improving solubility and stability. The target’s N-hydroxy group may similarly enhance solubility through hydrogen bonding .
Melting Points and Stability:
  • analogs exhibit melting points ranging from 210–241°C, influenced by halogen size and heterocyclic substituents (e.g., bromo in 17b raises m.p. to 224–226°C) .
  • The hydrochloride salt in (m.p. unreported) likely has higher thermal stability due to ionic interactions .
  • The target’s N-hydroxy group may lower melting points compared to halogenated analogs due to reduced crystallinity.

Reactivity and Functional Implications

  • Electrochemical Reactivity: highlights ethanimine derivatives’ participation in electrolysis, forming reactive intermediates like formic acid. The target’s hydroxy group may act as a proton donor, altering redox pathways compared to non-hydroxylated analogs .
  • Biological Activity : Oxiconazole () uses imidazole and dichlorophenyl groups for antifungal activity. The target’s piperidinyl and hydroxy groups may shift activity toward antibacterial or enzyme-inhibitory roles .

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